1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-, (Z)-
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Overview
Description
. This compound is known for its role as a plant growth regulator and its potential use in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uniconazole can be synthesized through several synthetic routes, typically involving the reaction of 1,2,4-triazole with appropriate aldehydes and ketones under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the triazole ring and subsequent functionalization.
Industrial Production Methods: In an industrial setting, Uniconazole is produced through large-scale chemical synthesis involving the reaction of 1,2,4-triazole with chlorobenzaldehyde and isopropyl groups under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Uniconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include various derivatives of Uniconazole, which can exhibit different biological activities and properties.
Scientific Research Applications
Uniconazole has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on plant growth and development, particularly in regulating gibberellin biosynthesis.
Medicine: Investigated for potential therapeutic applications, including its role in inhibiting certain enzymes.
Industry: Employed as a plant growth regulator in agriculture to control plant height and improve crop yield.
Mechanism of Action
Uniconazole exerts its effects primarily through the inhibition of gibberellin biosynthesis. By inhibiting the enzyme ent-kaurene oxidase, Uniconazole reduces the levels of gibberellins, leading to stunted plant growth and improved crop quality. The molecular targets and pathways involved include the gibberellin biosynthetic pathway and associated regulatory mechanisms.
Comparison with Similar Compounds
Paclobutrazol: Another triazole derivative used as a plant growth regulator.
Diclobutrazol: Similar in structure and function to Uniconazole, used in agriculture.
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C/C1=CC=C(C=C1)Cl)/N2C=NC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76713-90-1 |
Source
|
Record name | 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076713901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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